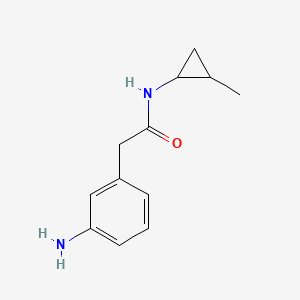![molecular formula C14H16FNO B7555640 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)
2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone, also known as WIN 35,428, is a chemical compound that belongs to the class of phenyltropanes. It has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 involves the inhibition of the dopamine transporter. By binding to the dopamine transporter, 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 prevents the reuptake of dopamine, leading to an increase in the levels of dopamine in the synaptic cleft. This increase in dopamine levels leads to an increase in the activity of the dopaminergic system, which is responsible for various neurological and psychiatric functions.
Biochemical and Physiological Effects
2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, leading to an increase in the activity of the dopaminergic system. This increase in dopamine levels has been associated with various neurological and psychiatric functions, including reward, motivation, and attention.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 in lab experiments include its high affinity for the dopamine transporter, its relatively high yield in synthesis, and its ability to increase the levels of dopamine in the brain. However, the limitations of using 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 in lab experiments include its potential for abuse and addiction, its potential for side effects, and the need for careful dosing and administration.
Future Directions
The future directions for the study of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 include its potential use as a medication for various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and substance abuse disorders. Additionally, further research is needed to explore the potential side effects and long-term effects of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428, as well as its potential for abuse and addiction. Finally, the development of new synthesis methods for 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 may lead to improved yields and purity of the product, as well as new derivatives with potentially improved pharmacological properties.
Conclusion
In conclusion, 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 is a chemical compound that has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, leading to an increase in the levels of dopamine in the brain and an increase in the activity of the dopaminergic system. While there are advantages to using 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 in lab experiments, there are also limitations and potential risks that must be carefully considered. Further research is needed to fully understand the potential of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 as a medication and to explore its potential for abuse and addiction.
Synthesis Methods
The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 involves the reaction of 2-fluoro-5-methylphenylmagnesium bromide with 2-azabicyclo[2.2.1]heptan-2-one. The resulting intermediate is then treated with paraformaldehyde and hydrochloric acid to produce the final product, 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428. The yield of this synthesis method is relatively high, and the purity of the product can be easily achieved through recrystallization.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, 2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone 35,428 increases the levels of dopamine in the brain, leading to an increase in the activity of the dopaminergic system.
properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-9-2-5-13(15)12(6-9)14(17)16-8-10-3-4-11(16)7-10/h2,5-6,10-11H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFPWIUAECQRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)


![2-[4-(2-fluoro-5-methylbenzoyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7555615.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7555624.png)
![N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)

![2-(2-methoxyphenoxy)-N-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylideneamino]acetamide](/img/structure/B7555647.png)
![4-[(2-Fluoro-5-methylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7555648.png)